4-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Lipophilicity drug-likeness permeability

4-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide (CAS 2549017-08-3) is a synthetic small molecule (molecular formula C20H20N4O3, molecular weight 364.4 g/mol) belonging to the class of indole-acetyl azetidine pyridine-2-carboxamides. Its structure integrates a 1-methylindole moiety connected via an acetyl linker to a 3-oxyazetidine ring, which is in turn attached to a pyridine-2-carboxamide core.

Molecular Formula C20H20N4O3
Molecular Weight 364.4 g/mol
CAS No. 2549017-08-3
Cat. No. B6456262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
CAS2549017-08-3
Molecular FormulaC20H20N4O3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)OC4=CC(=NC=C4)C(=O)N
InChIInChI=1S/C20H20N4O3/c1-23-10-13(16-4-2-3-5-18(16)23)8-19(25)24-11-15(12-24)27-14-6-7-22-17(9-14)20(21)26/h2-7,9-10,15H,8,11-12H2,1H3,(H2,21,26)
InChIKeyAASGDRBGXZVHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({1-[2-(1-Methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide (CAS 2549017-08-3): Compound Identity and Class Context for Research Procurement


4-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide (CAS 2549017-08-3) is a synthetic small molecule (molecular formula C20H20N4O3, molecular weight 364.4 g/mol) belonging to the class of indole-acetyl azetidine pyridine-2-carboxamides [1]. Its structure integrates a 1-methylindole moiety connected via an acetyl linker to a 3-oxyazetidine ring, which is in turn attached to a pyridine-2-carboxamide core. This specific combination of pharmacophoric elements—the indole ring, the conformationally constrained azetidine scaffold, and the hydrogen-bond-capable pyridine-2-carboxamide—suggests potential utility in medicinal chemistry programs targeting enzyme active sites, particularly serine proteases such as dipeptidyl peptidase-4 (DPP-4) [2]. The compound is cataloged in the PubChem database (CID 154854447) with computed descriptors including XLogP3 = 1, topological polar surface area = 90.5 Ų, and 5 rotatable bonds [1]. It is currently available as a research reagent at a typical purity of 95% [1].

Why Structurally Similar 3-Azidinyl-Oxypyridine-2-Carboxamide Analogs Cannot Substitute for CAS 2549017-08-3 in Target-Focused Studies


Compounds sharing the 4-(azetidin-3-yl)oxypyridine-2-carboxamide scaffold are not interchangeable because variation at the azetidine N-substituent profoundly alters molecular recognition, binding-site occupancy, and physicochemical properties. The target compound bears a 1-methylindol-3-yl acetyl group, a privileged structure in kinase and serine protease inhibitor design [1][2]. Closely related analogs—such as the 5-bromothiophen-2-ylmethyl derivative (CAS 2640835-27-2), the quinolin-4-ylmethyl derivative (CAS 2549048-12-4), the naphthalen-1-ylacetyl variant (CAS 2640980-28-3), and the 2,3-dihydro-1-benzofuran-5-ylmethyl analog (CAS 2640892-12-0)—differ in aromaticity, halogen content, hydrogen-bonding capacity, and steric bulk of the terminal substituent . These differences directly affect shape complementarity within the S1’ or S2’ pockets of target proteases, metabolic stability, and solubility, making the specific indole-acetyl substitution pattern a critical determinant of biological outcome. Substitution without confirmatory comparative data risks uninterpretable or artefactual screening results.

Quantitative Differentiation Evidence for 4-({1-[2-(1-Methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide (CAS 2549017-08-3) vs. Closest Analogs


Physicochemical Property Comparison: XLogP3 and Polar Surface Area Differentiate CAS 2549017-08-3 from Naphthyl, Bromothiophenyl, and Quinolinyl Analogs

The target compound displays a computed XLogP3 of 1 and topological polar surface area (TPSA) of 90.5 Ų [1]. By comparison, the naphthalen-1-ylacetyl analog (CAS 2640980-28-3) is predicted to exhibit substantially higher lipophilicity (XLogP3 estimated >2.5) due to its additional fused aromatic ring, while the 5-bromothiophen-2-ylmethyl analog (CAS 2640835-27-2) carries a halogen atom that increases molecular weight and polarizability . The quinolin-4-ylmethyl analog (CAS 2549048-12-4) introduces an additional basic nitrogen center, altering both logP and hydrogen-bonding capacity. These differences are relevant because XLogP3 values between 1 and 3 are generally considered optimal for oral bioavailability under Lipinski's Rule of Five; the target compound's XLogP3 of 1 places it in the favorable range for lead optimization, whereas more lipophilic analogs may encounter solubility and metabolic clearance liabilities.

Lipophilicity drug-likeness permeability

Ligand Efficiency Assessment: Rotatable Bond Count and Topological Complexity of CAS 2549017-08-3 Compared to Analog Series

The target compound possesses 5 rotatable bonds (PubChem-computed) [1], a value associated with moderate conformational flexibility. The methylene linker between the azetidine ring and the indole acetyl group provides fewer rotatable bonds than the naphthalen-1-ylacetyl analog, which contains the same linker but a bulkier, more rigid aromatic system . From the perspective of fragment-based drug design (FBDD) and lead optimization, the target compound's combination of a four-membered azetidine ring (conformationally restricted) with a moderate number of rotatable bonds (5) represents a scaffold with an attractive balance between pre-organization and adaptability. This scaffold property is considered favorable for achieving both potency and selectivity in enzyme inhibition when compared to more flexible or more rigid analogs [2].

ligand efficiency conformational entropy binding optimization

Hydrogen-Bond Donor/Acceptor Architecture: Target Compound Offers a Single H-Bond Donor, Distinguishing It from Analogs with Additional Donor Sites

The target compound exhibits 1 hydrogen-bond donor (HBD) and 4 hydrogen-bond acceptors (HBA) [1]. In contrast, analogs such as the quinolin-4-ylmethyl derivative (CAS 2549048-12-4) incorporate a quinoline nitrogen that can act as an additional HBA and, under physiological pH, as a hydrogen-bond donor if protonated. The 5-bromothiophen-2-ylmethyl analog lacks the additional HBA sites contributed by the indole or quinoline ring systems [2]. For DPP-4 and related serine proteases, the number and spatial arrangement of HBD/HBA groups directly influence recognition by the catalytic triad and surrounding specificity pockets, as evidenced by co-crystal structures of indole scaffold inhibitors bound to DPP-4 [3]. The presence of the primary carboxamide (–CONH2) on the pyridine ring provides a single HBD, which may confer a distinct selectivity profile versus compounds bearing additional donor or acceptor groups.

hydrogen bonding binding specificity selectivity

Limited Direct Biological Activity Data: Current Evidence Gap and Procurement Implications

As of the current literature search (2025), no primary research publications or patents report quantitative in vitro or in vivo biological data (e.g., IC50, Ki, EC50, selectivity ratios) specifically for 4-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide (CAS 2549017-08-3) [1]. The compound is listed as a research chemical in the PubChem database (CID 154854447) with only computed physicochemical properties and no bioassay annotations [1]. This contrasts with structurally characterized indole-based DPP-4 inhibitors such as compound 1 in the study by Xiao et al. (IC50 of 87 nM against DPP-4), which incorporate a different substitution pattern including a methylsulfonyl group and a dichlorophenyl ring [2]. The absence of publicly available biological data means that any claim of specific target engagement or potency must be confirmed experimentally by the end user. For procurement decisions, the target compound's primary differentiation from its closest commercial analogs rests on its unique indole-acetyl substitution pattern rather than on demonstrated biological superiority.

data availability screening library hit validation

Recommended Application Scenarios for 4-({1-[2-(1-Methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide (CAS 2549017-08-3) Based on Available Evidence


Structural Biology: Crystal Soaking or Co-Crystallization with Serine Proteases (DPP-4, DPP-8, DPP-9, FAP)

The target compound's indole scaffold is compatible with the S2’ or S1’ hydrophobic pockets of DPP-4, as demonstrated by co-crystal structures of closely related indole-sulfonamide inhibitors (PDB 4PV7) [1]. The 1-methylindole group may serve as a structurally defined probe to map hydrophobic pocket tolerance in serine protease active sites by X-ray crystallography. The 95% purity (as typical for this compound) is sufficient for initial crystallographic screening, though purity should be verified by HPLC before use [2].

Medicinal Chemistry: Lead Optimization SAR Studies Exploring Indole N1-Methyl Substitution Effects

In drug discovery programs targeting DPP-4 or related enzymes, the target compound provides a specific N1-methylated indole variant that can be compared with unmethylated or differently N-substituted indole derivatives to assess the impact of the N1-methyl group on binding affinity and selectivity. This SAR exploration is supported by literature showing that indole N-substitution critically influences DPP-4 inhibitory potency [1].

Chemical Biology: Use as a Structurally Unique Scaffold in Chemogenomic Screening Libraries

The target compound's combination of a 1-methylindole, acetyl linker, azetidine ring, and pyridine-2-carboxamide makes it a chemically distinct entry in screening libraries aimed at identifying novel serine protease or kinase inhibitors through phenotypic or target-based high-throughput screening (HTS). Its favorable XLogP3 (1) and moderate molecular weight (364.4 g/mol) are consistent with lead-like properties [2]. The absence of prior biological data means it can serve as a novel chemotype in unbiased screening campaigns, where its performance can be directly benchmarked against known indole-based inhibitors [1].

Computational Chemistry: Benchmarking Docking and Molecular Dynamics Predictions Against Structural Analogs

The X-ray co-crystal structure of DPP-4 with an indole scaffold inhibitor (PDB 4PV7) provides a validated template for computational docking of the target compound [1]. Its predicted binding pose—based on the indole moiety occupying the S2’ pocket, the azetidine ring providing conformational constraint, and the pyridine-2-carboxamide forming hydrogen bonds with the catalytic serine residue—can be compared with docking results for the naphthyl and bromothiophenyl analogs to understand the structure-based basis for selectivity. This scenario is of immediate applicability to computational chemists engaged in virtual screening and binding free energy perturbation (FEP) calculations.

Quote Request

Request a Quote for 4-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.